3-Amino-3-methyl-1-phenylthiourea
Description
3-Amino-3-methyl-1-phenylthiourea is a thiourea derivative characterized by a phenyl group at the 1-position, a methyl group at the 3-position, and an amino substituent on the methyl group. Thioureas are sulfur-containing compounds with the general formula R₁R₂N–C(=S)–NR₃R₄, and their properties are heavily influenced by substituents. Thioureas are widely studied for their biological activities, including antimicrobial and enzyme-inhibitory properties, and their structural flexibility allows for diverse applications in medicinal and materials chemistry .
Properties
IUPAC Name |
1-amino-1-methyl-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S/c1-11(9)8(12)10-7-5-3-2-4-6-7/h2-6H,9H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGLZXFPFUCNQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=S)NC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357453 | |
| Record name | SBB062267 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21076-09-5 | |
| Record name | NSC231525 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231525 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | SBB062267 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-methyl-1-phenylthiourea typically involves the reaction of phenyl isothiocyanate with methylamine. The reaction is carried out in an aqueous or organic solvent medium under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{NCS} + \text{CH}_3\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{NHC(S)NHCH}_3 ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-methyl-1-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiourea derivatives .
Scientific Research Applications
Biological Applications
1. Antibacterial Activity
AMPTU has shown significant antibacterial properties against various pathogens. Research indicates that thiourea derivatives, including AMPTU, exhibit effective inhibition against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. For instance, one study reported that AMPTU derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| AMPTU | E. coli | 40 |
| AMPTU | S. aureus | 50 |
| AMPTU | P. aeruginosa | 30 |
2. Antioxidant Activity
The antioxidant potential of AMPTU has been evaluated through various assays, including the DPPH and ABTS methods. The compound exhibited strong radical scavenging activity, with IC50 values indicating its effectiveness in neutralizing free radicals .
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH | 45 |
| ABTS | 52 |
3. Anticancer Activity
AMPTU and its derivatives have been investigated for their anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth and angiogenesis. For example, AMPTU derivatives demonstrated IC50 values ranging from 7 to 20 µM against various cancer cell lines, including breast and prostate cancer .
Medicinal Chemistry Applications
1. Synthesis of Heterocyclic Compounds
AMPTU serves as an important intermediate in the synthesis of various heterocyclic compounds. Its ability to form stable complexes with metals makes it valuable in drug development and coordination chemistry. The synthesis pathway often involves the reaction of AMPTU with different electrophiles to yield diverse derivatives that can be further explored for biological activity .
2. Dual Hydrogen Bonding Catalysis
Thiourea derivatives, including AMPTU, have been utilized as dual hydrogen bonding catalysts in asymmetric synthesis processes. This application is particularly relevant in pharmaceutical chemistry where the enantioselective synthesis of chiral compounds is crucial .
Case Studies
Case Study 1: Antibacterial Efficacy
A recent study synthesized a series of AMPTU derivatives and evaluated their antibacterial activity against clinical isolates of Klebsiella pneumoniae and Staphylococcus epidermidis. The results indicated that certain derivatives exhibited MIC values significantly lower than those of conventional antibiotics, suggesting their potential as alternative therapeutic agents .
Case Study 2: Anticancer Potential
In another investigation, AMPTU was tested against human leukemia cell lines, revealing an IC50 value as low as 1.5 µM. This study highlighted the compound's ability to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .
Mechanism of Action
The mechanism of action of 3-Amino-3-methyl-1-phenylthiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation pathways, while its antioxidant properties may result from its ability to scavenge free radicals .
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural and Crystallographic Differences
Table 1: Key Structural Parameters of Thiourea Derivatives
| Compound Name | Substituents | Dihedral Angle (Phenyl vs. Thiourea) | Hydrogen Bonding Patterns | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 1-(2-Aminoethyl)-3-phenylthiourea | 2-Aminoethyl, phenyl | 44.9° | N–H⋯S, N–H⋯N tapes along b-axis | 195.28 |
| 3-Acetyl-1-(3-methylphenyl)thiourea | Acetyl, 3-methylphenyl | Not reported | N–H⋯O (acetyl) interactions | 222.29 |
| 1-Methyl-3-phenylthiourea | Methyl, phenyl | Not reported | Likely N–H⋯S | 166.24 |
| 1-(3-Nitrophenyl)thiourea | Nitrophenyl | Not reported | N/A (safety focus) | 197.22 |
| 3-Amino-3-methyl-1-phenylthiourea (Target) | Amino, methyl, phenyl | Estimated ~40–50° (based on analogs) | Predicted N–H⋯S/N interactions | 195.27 (calculated) |
Key Observations :
- Dihedral Angles: The dihedral angle between the phenyl ring and thiourea group in 1-(2-aminoethyl)-3-phenylthiourea is 44.9°, indicating moderate planarity disruption . The target compound likely exhibits similar angles due to steric effects from the methyl and amino groups.
- Hydrogen Bonding: Amino and acetyl substituents introduce additional hydrogen-bonding sites. For example, 3-acetyl-1-(3-methylphenyl)thiourea forms N–H⋯O bonds via its acetyl group, enhancing crystal stability . In contrast, the target compound’s amino group may participate in N–H⋯S/N interactions, akin to 1-(2-aminoethyl)-3-phenylthiourea .
Biological Activity
3-Amino-3-methyl-1-phenylthiourea (AMPT) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of AMPT is characterized by the presence of an amino group, a methyl group, and a phenyl ring attached to a thiourea moiety. This unique configuration contributes to its biological activity.
Biological Activities
1. Antimicrobial Activity
AMPT has been investigated for its antimicrobial properties against various bacterial strains. Research indicates that it exhibits significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
| Compound | Bacterial Strain | MIC (µg/mL) | Comparison with Control |
|---|---|---|---|
| This compound | E. coli | 50 | Comparable to Ciprofloxacin |
| S. aureus | 40 | Higher than standard | |
| P. aeruginosa | 30 | Comparable to standard |
These findings suggest that AMPT could serve as a potential candidate for developing new antimicrobial agents .
2. Anticancer Properties
The anticancer potential of AMPT has been explored in various studies. It has shown efficacy against different cancer cell lines, indicating its ability to inhibit cell proliferation and induce apoptosis.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (breast) | 225 | Inhibits growth |
| U937 (leukemia) | 16.23 | Antiproliferative activity |
| THP-1 (monocyte) | >100 | Less cytotoxicity |
In particular, AMPT demonstrated a significant reduction in cell viability in MCF-7 cells, indicating its potential as an anticancer agent .
The mechanism by which AMPT exerts its biological effects involves several pathways:
- Inhibition of Enzymatic Activity : AMPT may inhibit specific enzymes involved in cell proliferation and survival, contributing to its anticancer effects.
- Induction of Apoptosis : Studies have shown that AMPT can trigger apoptosis in cancer cells by altering cellular signaling pathways.
- Antimicrobial Mechanisms : The compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic processes contributes to its antimicrobial properties .
Case Studies
Several case studies have highlighted the effectiveness of AMPT in both laboratory settings and clinical applications:
- Study on Antibacterial Efficacy : In a controlled study, AMPT was tested against multi-drug resistant strains of E. coli and S. aureus, showing comparable efficacy to conventional antibiotics .
- Anticancer Study in MCF-7 Cells : A study demonstrated that treatment with AMPT resulted in increased lactate dehydrogenase (LDH) levels, indicating cell membrane damage and apoptosis in breast cancer cells .
Q & A
Basic Research Questions
Q. How is the molecular structure of 3-Amino-3-methyl-1-phenylthiourea determined using X-ray crystallography?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Crystals are mounted on a diffractometer, and data collected at 295 K (or lower for reduced thermal motion). Software suites like SHELX (for structure solution and refinement) and WinGX/ORTEP (for visualization and geometry analysis) are critical . Key metrics include the R factor (aim for <0.05) and data-to-parameter ratio (>10:1 to ensure refinement reliability). For example, disorder in the methyl or phenyl groups can be modeled using PART instructions in SHELXL .
Q. What spectroscopic methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR : Use and NMR in DMSO-d6 to identify NH protons (δ ~10–12 ppm) and thiourea carbons (δ ~170–180 ppm).
- IR : Confirm the presence of C=S (1200–1250 cm) and N–H stretches (3200–3400 cm).
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks and fragmentation patterns.
- Cross-validate with crystallographic data to resolve ambiguities .
Q. What synthetic routes yield this compound with high purity?
- Methodological Answer :
- Step 1 : React 3-methyl-1-phenylthiourea with ammonia or a protected amine source in ethanol under reflux.
- Step 2 : Purify via recrystallization (ethanol/water mixture) or column chromatography (silica gel, ethyl acetate/hexane eluent).
- Validation : Monitor reaction progress by TLC (Rf ~0.5 in ethyl acetate) and confirm purity via melting point analysis and HPLC (>99% purity) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data during refinement of this compound?
- Methodological Answer :
- Twinning/Disorder : Use SHELXL ’s TWIN/BASF commands for twinned data or PART instructions for disordered groups (e.g., rotating methyl groups) .
- Validation Tools : Employ PLATON to check for missed symmetry or hydrogen bonding inconsistencies.
- Data Contradictions : If R > 0.05, re-exclude outliers or recollect data at higher resolution .
Q. What strategies are effective for analyzing hydrogen bonding and supramolecular assembly in crystalline this compound?
- Methodological Answer :
- Hydrogen Bond Analysis : Use Mercury or CrystalExplorer to map interactions (e.g., N–H···S or N–H···π). For example, the NH group often forms bifurcated bonds with adjacent sulfur atoms .
- Packing Motifs : Identify π-π stacking (interplanar distances <4.0 Å) or van der Waals interactions using VESTA . Compare with analogs (e.g., 3-Acetyl-1-(3-methylphenyl)thiourea) to assess substituent effects .
Q. How can computational methods predict the reactivity and electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry using Gaussian 16 (B3LYP/6-311+G(d,p)) to compute frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps.
- Reactivity Insights : Simulate nucleophilic attack at the thiocarbonyl group using transition state modeling (ORCA ). Compare with experimental kinetics (e.g., reaction with alkyl halides) .
Q. What experimental design considerations are critical for studying enzyme inhibition by this compound?
- Methodological Answer :
- Assay Selection : Use fluorescence-based assays (e.g., APF for peroxynitrite detection) or UV-Vis for real-time monitoring of enzyme activity .
- Controls : Include positive controls (e.g., known thiourea-based inhibitors) and assess non-specific binding via competitive experiments.
- Dose-Response : Fit IC values using nonlinear regression (GraphPad Prism) and validate via Lineweaver-Burk plots for mechanism determination .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
